molecular formula C9H8N4 B8283535 (S)-1-(3-cyanophenyl)-1-azidoethane CAS No. 317829-71-3

(S)-1-(3-cyanophenyl)-1-azidoethane

Cat. No.: B8283535
CAS No.: 317829-71-3
M. Wt: 172.19 g/mol
InChI Key: IQPSBAYAMFSOHN-ZETCQYMHSA-N
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Description

(S)-1-(3-Cyanophenyl)-1-azidoethane is a chiral organic compound featuring a cyanophenyl group and an azido functional group attached to a central ethane backbone. The stereochemistry at the chiral center (S-configuration) influences its reactivity, biological activity, and physicochemical properties. This compound is of interest in medicinal chemistry and materials science due to the azide group’s versatility in click chemistry (e.g., Huisgen cycloaddition) and the electron-withdrawing cyano group’s role in modulating electronic properties .

Properties

CAS No.

317829-71-3

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

3-[(1S)-1-azidoethyl]benzonitrile

InChI

InChI=1S/C9H8N4/c1-7(12-13-11)9-4-2-3-8(5-9)6-10/h2-5,7H,1H3/t7-/m0/s1

InChI Key

IQPSBAYAMFSOHN-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)C#N)N=[N+]=[N-]

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-1-(3-cyanophenyl)-1-azidoethane with structurally or functionally related compounds, based on general trends in azide and cyanophenyl-containing molecules.

Table 1: Key Properties of this compound and Analogs

Compound Functional Groups Reactivity (Azide Group) Electronic Effects (Cyano Group) Stability Concerns
This compound Azide, Cyano, Chiral Center High (strain-free azide) Strong electron-withdrawing Thermal sensitivity
1-Azido-2-(2-iodoethoxy)ethane () Azide, Iodoalkane Moderate (steric hindrance) N/A Light-sensitive (iodide)
SC-558 () Sulfonamide, Diethyl ester Low (non-azide) Electron-donating (ester groups) Hydrolytic degradation

Key Comparisons

Reactivity of Azide Group: The azide in this compound is expected to exhibit high reactivity in click chemistry due to minimal steric hindrance, unlike 1-azido-2-(2-iodoethoxy)ethane, where the bulky iodoethoxy group may slow reaction kinetics . In contrast, SC-558 () lacks an azide, relying instead on sulfonamide and ester functionalities for bioactivity.

This contrasts with SC-558’s diethyl ester group, which donates electrons and may reduce reactivity .

Stability: Azides are generally thermally sensitive, and the presence of a cyano group may exacerbate this instability compared to non-azide analogs like SC-558 .

Research Findings and Gaps

  • Synthesis: While details the synthesis of 1-azido-2-(2-iodoethoxy)ethane, analogous methods (e.g., nucleophilic substitution or azide transfer) could theoretically apply to the target compound.

Critical Notes

  • The evidence provided lacks specific data on this compound, necessitating extrapolation from related compounds.
  • Further experimental studies (e.g., DSC for stability, XRD for stereochemical analysis) are required to validate theoretical comparisons.
  • For authoritative data, consult specialized databases (e.g., Reaxys, PubChem) or primary literature beyond the provided evidence.

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